G6PDi-1

Cancer Metabolism Enzyme Inhibition Pentose Phosphate Pathway

G6PDi-1 is a reversible, non-competitive, cell-penetrant G6PD inhibitor (IC50 70 nM) that binds an allosteric site—mechanistically distinct from substrate-competitive inhibitors. Unlike DHEA (inactive in cells) or 6-AN (off-target toxicity), it reliably engages G6PD at low concentrations, depleting NADPH most strongly in lymphocytes. It suppresses T-cell inflammatory cytokine production without affecting macrophages and inhibits neutrophil respiratory burst, enabling precise dissection of PPP-dependent immune functions. Preferred probe for metabolomics, isotope tracer studies, redox homeostasis assays, and as a positive control in drug discovery. ≥98% purity; for research use only.

Molecular Formula C14H12N4OS
Molecular Weight 284.34 g/mol
Cat. No. B3025798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG6PDi-1
Molecular FormulaC14H12N4OS
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=CN=C(N=C2C1)NC3=CSC(=C3)C#N
InChIInChI=1S/C14H12N4OS/c15-6-10-5-9(8-20-10)17-14-16-7-11-12(18-14)3-1-2-4-13(11)19/h5,7-8H,1-4H2,(H,16,17,18)
InChIKeyUSWCHVCZOGGQQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G6PDi-1: A Potent, Cell-Active Glucose-6-Phosphate Dehydrogenase Inhibitor for Metabolic Research


G6PDi-1 is a reversible, non-competitive small molecule inhibitor of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative pentose phosphate pathway (PPP). It exhibits an IC₅₀ of 0.07 μM (70 nM) against human G6PD in biochemical assays, making it one of the most potent G6PD inhibitors described to date [1]. The compound demonstrates robust cellular activity, depleting NADPH across a range of cultured cells, with pronounced effects observed in lymphocytes [2]. G6PDi-1 is a non-steroidal, cell-penetrant molecule that binds to an allosteric site on G6PD, distinguishing its mechanism from substrate-competitive inhibitors [1].

Why Generic G6PD Inhibitor Substitution Is Not Advised for G6PDi-1


G6PD inhibitors exhibit a wide spectrum of potency, mechanism of action, and cellular activity, making direct substitution without rigorous experimental validation highly problematic. The most widely cited G6PD antagonist, dehydroepiandrosterone (DHEA), fails to robustly inhibit G6PD in cells despite showing activity in purified enzyme assays, highlighting a critical disconnect between biochemical and cellular pharmacology [1]. Similarly, the canonical inhibitor 6-aminonicotinamide (6-AN) suffers from poor cellular uptake and significant off-target toxicity, limiting its utility in many experimental systems [2]. These divergent properties underscore the need for a compound-specific evidence base when selecting a G6PD inhibitor for research or procurement.

Quantitative Differentiation of G6PDi-1 from Known G6PD Inhibitors: An Evidence-Based Guide


G6PDi-1 Exhibits ~100-Fold Greater Biochemical Potency than DHEA

G6PDi-1 demonstrates a biochemical IC₅₀ of 100 nM against G6PD in astrocyte lysates, whereas the commonly used inhibitor dehydroepiandrosterone (DHEA) requires a concentration of approximately 10 µM to achieve 50% inhibition under identical assay conditions [1]. This represents a 100-fold difference in potency, with G6PDi-1 being markedly more effective at lower concentrations.

Cancer Metabolism Enzyme Inhibition Pentose Phosphate Pathway

G6PDi-1 Provides Robust Cellular Inhibition Where DHEA Fails

A key finding from the primary characterization study of G6PDi-1 is that DHEA, despite being the most widely cited G6PD antagonist, does not robustly inhibit G6PD in cells [1]. The study directly states that DHEA "does not robustly inhibit G6PD in cells" based on metabolomics and deuterium tracer assays. In contrast, G6PDi-1 was identified as a molecule that "more effectively inhibits G6PD" and depletes NADPH across a range of cultured cells, confirming its cellular activity [1].

Cellular Pharmacology NADPH Depletion Target Engagement

G6PDi-1 Shows Cell-Type-Specific NADPH Depletion with Maximal Effect in Lymphocytes

G6PDi-1 does not affect all cell types uniformly. Across a range of cultured cells, it depletes NADPH most strongly in lymphocytes, with marked decreases in inflammatory cytokine production observed specifically in T cells but not macrophages [1]. This cell-type specificity provides a unique tool for dissecting PPP dependence in immune cell subsets and contrasts with the broader, less selective profiles of other G6PD inhibitors like 6-AN, which can exhibit significant toxicity.

Immunometabolism Cell-Type Selectivity NADPH

In Silico Analysis Ranks G6PDi-1 as Top Binder Among Five G6PD Inhibitors

A comparative molecular docking study of five G6PD inhibitors (G6PDi-1, THDOC, DHEA, 6-AN, and polydatin) found that G6PDi-1 exhibits the highest binding affinity, with a docking score of −8.65 kcal mol⁻¹ [1]. This score was superior to that of the other inhibitors, suggesting a more favorable interaction with the G6PD target site. Furthermore, 100 ns molecular dynamics simulations indicated that G6PDi-1 maintains stability and compactness within the binding site without significant deviation [1].

Molecular Docking Drug Discovery Computational Chemistry

G6PDi-1 Targets Immune Cell Function: Differential Cytokine Suppression in T Cells vs. Macrophages

In functional immune assays, G6PDi-1 markedly decreases inflammatory cytokine production in T cells but not in macrophages [1]. This differential effect demonstrates that the compound's cellular activity is not merely due to general metabolic inhibition but reflects specific dependencies of certain immune cell types on the PPP for effector functions. In neutrophils, G6PDi-1 also suppresses the respiratory burst [1].

Cytokine Production T Cell Biology Immunometabolism

Optimal Research Applications for G6PDi-1 Based on Quantitative Differentiation Evidence


Cellular Metabolism Studies Requiring Robust G6PD Inhibition

G6PDi-1 is the preferred tool for experiments where robust, cell-active inhibition of the pentose phosphate pathway is required. Unlike DHEA, which fails to robustly inhibit G6PD in cells, G6PDi-1 provides reliable target engagement at low concentrations [1]. This makes it ideal for metabolomics studies, isotope tracer experiments, and functional assays assessing the role of the PPP in cellular redox homeostasis, biosynthesis, and proliferation [1].

Immunology Research on T Cell and Neutrophil Function

For investigators studying the role of metabolic pathways in immune cell function, G6PDi-1 offers cell-type-specific activity. It strongly depletes NADPH in lymphocytes, suppresses inflammatory cytokine production in T cells (but not macrophages), and inhibits neutrophil respiratory burst [1]. This differential activity provides a unique probe to dissect PPP-dependent processes in adaptive and innate immunity, offering advantages over less selective inhibitors like 6-AN, which is associated with significant off-target toxicity [2].

Drug Discovery and Medicinal Chemistry Programs Targeting G6PD

G6PDi-1 serves as a valuable reference compound for drug discovery efforts aimed at developing novel G6PD inhibitors. Its high binding affinity (docking score of −8.65 kcal mol⁻¹) and allosteric mechanism of action provide a structural and pharmacological benchmark [1]. The compound can be used as a positive control in biochemical and cellular assays, and its in silico profile can guide the design and optimization of new chemical entities with improved properties [1].

Cancer Metabolism Research in PPP-Dependent Tumor Models

Given its potent and cell-active nature, G6PDi-1 is well-suited for preclinical studies investigating the therapeutic potential of G6PD inhibition in cancer. While in vivo data for G6PDi-1 are limited, its robust cellular activity and high potency make it a strong candidate for exploring synthetic lethal interactions (e.g., in LKB1-deficient lung cancer models [1]) and for validating G6PD as a target in PPP-addicted tumors. Its use in such studies provides a clear advantage over weaker or less cell-permeable alternatives like DHEA or 6-AN [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for G6PDi-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.